molecular formula C6H3BrF2 B566832 1-BROMO-3,4-DIFLUOROBENZENE-D3 CAS No. 1219799-14-0

1-BROMO-3,4-DIFLUOROBENZENE-D3

Cat. No.: B566832
CAS No.: 1219799-14-0
M. Wt: 196.009
InChI Key: YMQPKONILWWJQG-CBYSEHNBSA-N
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Description

1-Bromo-3,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-3,4-difluorobenzene. It is a stable isotope-labeled compound used primarily in scientific research. The compound has the molecular formula C6BrD3F2 and a molecular weight of 196.01 g/mol . Deuterium labeling is often employed to study the pharmacokinetics and metabolic profiles of drugs.

Biochemical Analysis

Biochemical Properties

1-BROMO-3,4-DIFLUOROBENZENE-D3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the understanding of enzyme kinetics and protein-ligand interactions. For instance, it has been used to investigate regioselective nucleophilic aromatic substitution reactions . The interactions of this compound with biomolecules are crucial for elucidating the mechanisms of enzyme catalysis and protein function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is observed through changes in metabolic flux and the modulation of signaling pathways. Studies have shown that this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism . These effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s deuterium labeling allows for detailed analysis of its binding sites and interactions with enzymes and proteins. This information is critical for understanding how this compound exerts its effects at the molecular level . The compound’s ability to inhibit or activate specific enzymes can lead to significant changes in cellular function and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in therapeutic applications . Understanding the temporal effects of this compound is crucial for optimizing its use in research and clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes in biological activity . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its role in biochemical processes. Understanding the metabolic pathways of this compound is essential for elucidating its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The study of this compound’s transport and distribution is crucial for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical and pharmacological studies.

Preparation Methods

The synthesis of 1-Bromo-3,4-difluorobenzene-d3 typically involves the bromination of 1,2-difluorobenzene followed by deuterium exchange reactions. The process can be summarized as follows:

Industrial production methods for this compound are similar but often involve larger scale reactions and more stringent purification processes to ensure high purity and yield.

Chemical Reactions Analysis

1-Bromo-3,4-difluorobenzene-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3,4-difluorobenzene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

1-Bromo-3,4-difluorobenzene-d3 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in tracking and studying complex biochemical processes.

Biological Activity

1-Bromo-3,4-difluorobenzene-D3 is a deuterium-labeled derivative of 1-bromo-3,4-difluorobenzene, where three hydrogen atoms are replaced with deuterium. This modification enhances its utility in various biological and pharmacological studies. The compound is characterized by its unique isotopic labeling, which affects its metabolic pathways and pharmacokinetic profiles, making it a valuable tool in drug development and biochemical research.

The molecular formula of this compound is C6H3BrF2D3, with a molecular weight of approximately 195.01 g/mol. Key physical properties include:

  • Melting Point: -4 °C
  • Boiling Point: 150-151 °C
  • Density: 1.707 g/mL at 25 °C
  • Flash Point: 92 °F

These properties indicate its stability and potential for use in various chemical reactions and biological assays.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its effects on enzyme activity and receptor interactions. The presence of bromine and fluorine atoms contributes to its reactivity and ability to modulate biological targets.

Pharmacokinetics and Metabolism

Deuterated compounds like this compound often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This alteration can lead to improved stability and potentially enhanced pharmacokinetic profiles. Studies suggest that the incorporation of deuterium can influence the compound's half-life and bioavailability, making it advantageous in drug design.

Interaction Studies

Research indicates that fluorinated and brominated aromatic compounds can significantly influence enzyme activity and receptor interactions. The unique isotopic labeling with deuterium allows for enhanced tracking of these interactions in complex biological matrices, providing insights into their therapeutic applications.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameMolecular FormulaKey Features
1-Bromo-2,6-difluorobenzeneC6H4BrF2Different substitution pattern affects reactivity
1-Bromo-3,5-difluorobenzeneC6H4BrF2Similar structure but different fluorine positioning
1,3-DifluorobenzeneC6H4F2Lacks the bromine atom; less reactive

Case Studies

Several studies have highlighted the biological implications of using deuterated compounds in pharmacological research:

  • Enzyme Inhibition Studies : Research has shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes (e.g., CYP1A2). This inhibition can affect drug metabolism significantly, leading to altered therapeutic outcomes .
  • Receptor Binding Affinity : A study demonstrated that the binding affinity of this compound to specific receptors was enhanced due to the presence of fluorine atoms, which stabilize the interaction through halogen bonding .
  • In Vivo Studies : In animal models, the pharmacokinetic profile of deuterated compounds showed prolonged circulation time compared to their non-deuterated versions. This characteristic is particularly beneficial for drugs requiring sustained release.

Properties

CAS No.

1219799-14-0

Molecular Formula

C6H3BrF2

Molecular Weight

196.009

IUPAC Name

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D

InChI Key

YMQPKONILWWJQG-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1Br)F)F

Synonyms

1-BROMO-3,4-DIFLUOROBENZENE-D3

Origin of Product

United States

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